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Compound of Interest

Compound Name: CamA-IN-1

Cat. No.: B15566355

An In-depth Profile for Scientific and Drug
Development Professionals

This technical guide provides a comprehensive overview of the CAMA-1 cell line, a valuable in
vitro model for breast cancer research. The information presented herein is intended for
researchers, scientists, and professionals in the field of drug development. This document
details the cell line's doubling time, passage number, and key experimental protocols.
Furthermore, it elucidates the critical signaling pathways active within these cells.

Quantitative Data Summary

The following tables provide a structured summary of the key quantitative characteristics of the
CAMA-1 cell line.

Table 1: CAMA-1 Cell Line Doubling Time

Parameter Value Source
Doubling Time ~70 hours [1]
Doubling Time 72.94 hours [2]
Calculated Doubling Time 168.52 hours N/A

Table 2: CAMA-1 Cell Line Passage Information
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Parameter Details Source

An ampule frozen in May 1978
Passage Number
was at passage 21.

Core Characteristics

The CAMA-1 cell line was established from the pleural effusion of a 51-year-old Caucasian
female with adenocarcinoma of the breast[3]. These cells are adherent and exhibit an
epithelial-like morphology.

Experimental Protocols
Protocol for Determination of CAMA-1 Doubling Time

This protocol outlines the procedure for accurately calculating the population doubling time of
the CAMA-1 cell line.

Materials:

CAMA-1 cells

e Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) supplemented
with 10% fetal bovine serum (FBS))

o Phosphate-buffered saline (PBS), sterile

e Trypsin-EDTA solution (0.25%)

e Hemocytometer or automated cell counter

e Cell culture flasks or plates

Incubator (37°C, 5% COz2)

Procedure:

o Cell Seeding:
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o Culture CAMA-1 cells in a T-75 flask until they reach 70-80% confluency.

o Wash the cells with sterile PBS.

o Add 3-5 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach.

o Neutralize the trypsin with complete growth medium.

o Centrifuge the cell suspension at 125 x g for 5 minutes.

o Resuspend the cell pellet in a known volume of complete growth medium and perform a
cell count.

o Seed a known number of cells (e.g., 2 x 10° cells) into a new T-25 flask. This is your initial
cell number (No) at time zero (to).

e Incubation and Monitoring:

o Incubate the flask at 37°C in a 5% CO2 humidified incubator.

o Allow the cells to grow for a defined period (e.g., 72 or 96 hours), ensuring they remain in
the exponential growth phase and do not reach confluency.

e Cell Counting:

o After the incubation period, trypsinize the cells as described in step 1.

o Resuspend the cell pellet in a known volume of medium and perform a cell count to
determine the final cell number (Nt) at time t.

e Doubling Time Calculation:

o Use the following formula to calculate the population doubling time (DT):

Where:

= t = incubation time in hours

= Nt = final cell number
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= No = initial cell number

Protocol for Subculturing CAMA-1 Cells

Materials:

CAMA-1 cells at 70-80% confluency

Complete growth medium

PBS, sterile

Trypsin-EDTA solution (0.25%)

Procedure:

Aspirate the culture medium from the flask.

o Wash the cell monolayer with sterile PBS to remove any residual serum.

e Add 3-5 mL of Trypsin-EDTA solution to the flask, ensuring the cell layer is covered.
 Incubate at 37°C for 5-10 minutes, or until the cells have detached.

e Add an equal volume of complete growth medium to inactivate the trypsin.

o Gently pipette the cell suspension up and down to create a single-cell suspension.

o Transfer the desired volume of the cell suspension to a new flask containing pre-warmed
complete growth medium. A split ratio of 1:2 to 1:4 is recommended.

Incubate at 37°C in a 5% CO:z humidified incubator. Change the medium every 2-3 days.

Signaling Pathways and Experimental Workflows
Signaling Pathways in CAMA-1 Cells

CAMA-1 cells are characterized by their estrogen receptor (ER) positivity and mutations in the
tumor suppressor genes PTEN and TP53[3]. These characteristics dictate the key signaling
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pathways that are active in this cell line.

The diagram below illustrates the interplay between estrogen signaling and the consequences
of PTEN and p53 deficiency. Estrogen binding to its receptor can activate downstream
pathways like PI3BK/AKT and MAPK, promoting cell proliferation. Concurrently, the loss of
function of PTEN and p53, both critical tumor suppressors, leads to the dysregulation of cell
cycle control and apoptosis, further contributing to tumorigenesis[4][5][6]. A recent study has
also shown that in CAMA-1 cells, the combination of TRAIL and Smac mimetics can induce
non-canonical NF-kB and IFN signaling when apoptosis is inhibited[7].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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